Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16534097
InChI: InChI=1S/C6H7N3S.ClH/c7-3-5-4-10-6-8-1-2-9(5)6;/h1-2,4H,3,7H2;1H
SMILES:
Molecular Formula: C6H8ClN3S
Molecular Weight: 189.67 g/mol

Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride

CAS No.:

Cat. No.: VC16534097

Molecular Formula: C6H8ClN3S

Molecular Weight: 189.67 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride -

Specification

Molecular Formula C6H8ClN3S
Molecular Weight 189.67 g/mol
IUPAC Name imidazo[2,1-b][1,3]thiazol-3-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C6H7N3S.ClH/c7-3-5-4-10-6-8-1-2-9(5)6;/h1-2,4H,3,7H2;1H
Standard InChI Key DNIADKFKHXBYJN-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=CSC2=N1)CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride consists of a bicyclic system where an imidazole ring is fused to a thiazole moiety. The methanamine group at position 3 is protonated as a hydrochloride salt, enhancing its solubility in polar solvents. Key structural features include:

  • Fused Rings: The imidazole (five-membered, two nitrogen atoms) and thiazole (five-membered, one nitrogen and one sulfur atom) rings share two adjacent atoms, creating a planar, aromatic system.

  • Substituents: The methanamine group (-CH2_2NH2_2) at position 3 contributes to basicity, while the hydrochloride counterion stabilizes the compound in solid and aqueous phases .

Physical and Chemical Data

PropertyValue
Molecular FormulaC6H8ClN3S\text{C}_6\text{H}_8\text{ClN}_3\text{S}
Molecular Weight189.67 g/mol
CAS Number1803605-47-1
DensityNot reported
Melting PointNot reported
SolubilityLikely soluble in polar solvents (e.g., water, ethanol)

The absence of reported melting and boiling points suggests further experimental characterization is needed .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves cyclocondensation reactions. For example, Jaberi and Noorizadeh (2012) demonstrated a method applicable to related compounds :

  • Formation of 4,5-Dihydro-1H-imidazol-2-thiol: Reacting 1,2-diaminoethane with carbon disulfide in a water-ethanol solvent under reflux yields the intermediate thiol.

  • Cyclization with Electrophiles: Treating the thiol with ethyl chloroacetate and aromatic aldehydes in acetic acid/sodium acetate generates fused imidazo-thiazolones.

  • Functionalization: Subsequent reactions with hydroxylamine or other nucleophiles can introduce additional heterocyclic rings (e.g., isoxazoles) .

For imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride, analogous steps may involve:

  • Amination: Introducing the methanamine group via nucleophilic substitution or reductive amination.

  • Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .

Reaction Optimization

Critical parameters include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amination steps.

  • Temperature: Reflux conditions (80–100°C) are often required for cyclization.

  • Catalysts: Lewis acids (e.g., ZnCl2_2) may accelerate ring-forming reactions .

Analytical Characterization

Spectroscopic Data

For related imidazo-thiazoles, the following spectral signatures are reported :

  • IR Spectroscopy:

    • ν(C=O)\nu(\text{C=O}): 1713 cm1^{-1} (ketone stretch).

    • ν(N-H)\nu(\text{N-H}): 3048 cm1^{-1} (aromatic amine).

  • 1H^1\text{H} NMR (300 MHz, CDCl3_3):

    • δ 3.70 ppm (t, J=4.95J = 4.95 Hz, 2H, CH2_2).

    • δ 7.20–8.10 ppm (m, aromatic protons).

  • 13C^{13}\text{C} NMR: Signals at 150–165 ppm indicate sp2^2-hybridized carbons in aromatic rings .

Elemental Analysis

Typical results for imidazo-thiazole derivatives :

  • Calculated: C 46.62%, H 2.93%, N 9.06%, S 10.37%.

  • Found: C 46.57%, H 2.86%, N 9.11%, S 10.32%.

Challenges and Future Directions

Knowledge Gaps

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain unstudied.

  • Toxicity: Acute and chronic toxicity data are needed to assess safety.

Research Opportunities

  • Structure-Activity Relationships (SAR): Modifying the methanamine substituent could enhance selectivity for biological targets.

  • Formulation Studies: Developing nanoparticle- or liposome-based delivery systems may improve bioavailability.

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